

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(CRVIIIF)

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Compound of Interest

Compound Name: Cyclo(CRVIIIF)

Cat. No.: B12381725

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Introduction

Cyclo(CRVIIIF), a cyclic hexapeptide with the amino acid sequence Cys-Arg-Val-Ile-Ile-Phe, represents a class of constrained peptides with significant potential in therapeutic development. The cyclic nature of this peptide imparts enhanced stability and receptor-binding affinity compared to its linear counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of **Cyclo(CRVIIIF)**, detailed experimental protocols for their determination, and insights into its potential biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Cyclo(CRVIIIF)** is presented below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C ₃₅ H ₅₇ N ₉ O ₆ S	BenchChem[1]
Molecular Weight	732.0 g/mol	BenchChem[1]
IUPAC Name	2-[3- [(2S,5S,8S,11S,14S,17R)-14- benzyl-8,11-bis[(2S)-butan-2- yl]-3,6,9,12,15,18-hexaoxo-5- propan-2-yl-17- (sulfanylmethyl)-1,4,7,10,13,16- -hexazacyclooctadec-2- yl]propyl]guanidine	BenchChem[1]
Predicted Solubility	Given the presence of both hydrophobic (Val, Ile, Phe) and a strongly basic (Arg) residue, solubility is predicted to be pH-dependent. It is expected to be more soluble in acidic aqueous solutions where the arginine residue is protonated. In organic solvents, solubility is likely to be moderate, influenced by the large hydrophobic surface area.	Inferred from general peptide solubility guidelines.[2][3][4][5]
Predicted Stability	The cyclic structure is anticipated to confer significant resistance to enzymatic degradation compared to linear peptides. Degradation may still occur under harsh pH conditions or through oxidation of the cysteine residue.	Inferred from studies on similar cyclic peptides.[6]
Predicted LogP (Lipophilicity)	The calculated octanol-water partition coefficient (logP) is predicted to be in the range of	Based on cheminformatics predictions for similar peptides. [7][8][9][10][11][12][13][14]

1.0 to 3.0, indicating a degree of lipophilicity that may facilitate membrane interaction. This is a computational prediction and requires experimental verification.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **Cyclo(CRVIIIF)** are provided below. These protocols are based on established methods for peptide analysis.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of **Cyclo(CRVIIIF)** in aqueous buffers at different pH values.

Materials:

- **Cyclo(CRVIIIF)** peptide (lyophilized powder)
- Phosphate-buffered saline (PBS), pH 7.4
- Citrate buffer, pH 3.0
- Tris buffer, pH 8.5
- Deionized water
- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Prepare stock solutions of the buffers.
- Add an excess amount of lyophilized **Cyclo(CRVIIIF)** to a known volume of each buffer in separate microcentrifuge tubes.
- Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
- Equilibrate the samples at room temperature for 24 hours with gentle agitation to ensure saturation.
- Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved peptide.
- Carefully collect the supernatant.
- Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method:
 - UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the peptide absorbs (e.g., 280 nm due to the phenylalanine residue) and calculate the concentration using a pre-determined extinction coefficient.
 - RP-HPLC: Inject a known volume of the supernatant onto a C18 reversed-phase HPLC column and quantify the peptide concentration by comparing the peak area to a standard curve of known concentrations.

Assessment of Plasma Stability

This protocol describes a method to evaluate the stability of **Cyclo(CRVIIIF)** in human plasma.

Materials:

- **Cyclo(CRVIIIF)** peptide
- Human plasma (freshly prepared with anticoagulant)
- Incubator at 37°C
- Acetonitrile

- Trifluoroacetic acid (TFA)
- Centrifuge
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **Cyclo(CRVIIIF)** in a suitable solvent (e.g., DMSO or water).
- Spike a known concentration of the **Cyclo(CRVIIIF)** stock solution into pre-warmed human plasma to a final concentration of, for example, 10 μ M.
- Incubate the plasma samples at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
- Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing 0.1% TFA.
- Vortex the mixture and centrifuge at 14,000 x g for 15 minutes to precipitate plasma proteins.
- Collect the supernatant and analyze the concentration of the remaining intact **Cyclo(CRVIIIF)** using a validated LC-MS/MS method.
- The degradation half-life ($t_{1/2}$) can be calculated by plotting the natural logarithm of the peptide concentration against time.

Determination of Lipophilicity (LogP)

This protocol outlines the shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

- **Cyclo(CRVIIIF)** peptide
- n-Octanol (pre-saturated with water)

- Water (pre-saturated with n-octanol)
- Vortex mixer
- Centrifuge
- Analytical method for quantification (e.g., HPLC or LC-MS)

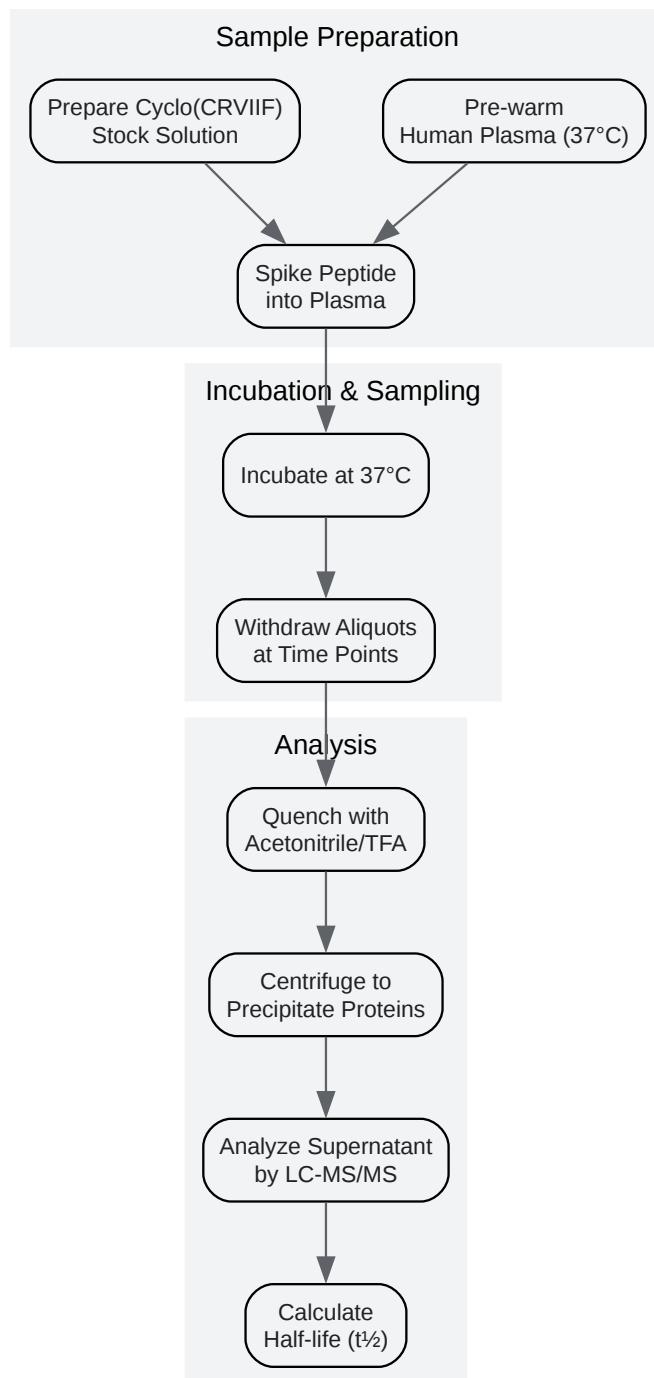
Procedure:

- Prepare a stock solution of **Cyclo(CRVIIIF)** in the aqueous phase (water pre-saturated with n-octanol).
- In a centrifuge tube, mix equal volumes of the aqueous peptide solution and the organic phase (n-octanol pre-saturated with water).
- Vortex the tube vigorously for 5 minutes to allow for partitioning of the peptide between the two phases.
- Allow the phases to separate by standing at room temperature for 1 hour, or by gentle centrifugation if an emulsion forms.
- Carefully sample a known volume from both the aqueous and the organic phases.
- Quantify the concentration of **Cyclo(CRVIIIF)** in each phase using a suitable analytical method.
- Calculate the LogP value using the following formula: $\text{LogP} = \log_{10} ([\text{Peptide}]_{\text{octanol}} / [\text{Peptide}]_{\text{aqueous}})$

Visualizations

Experimental Workflow for Plasma Stability Assay

Workflow for Cyclo(CRVIIIF) Plasma Stability Assay

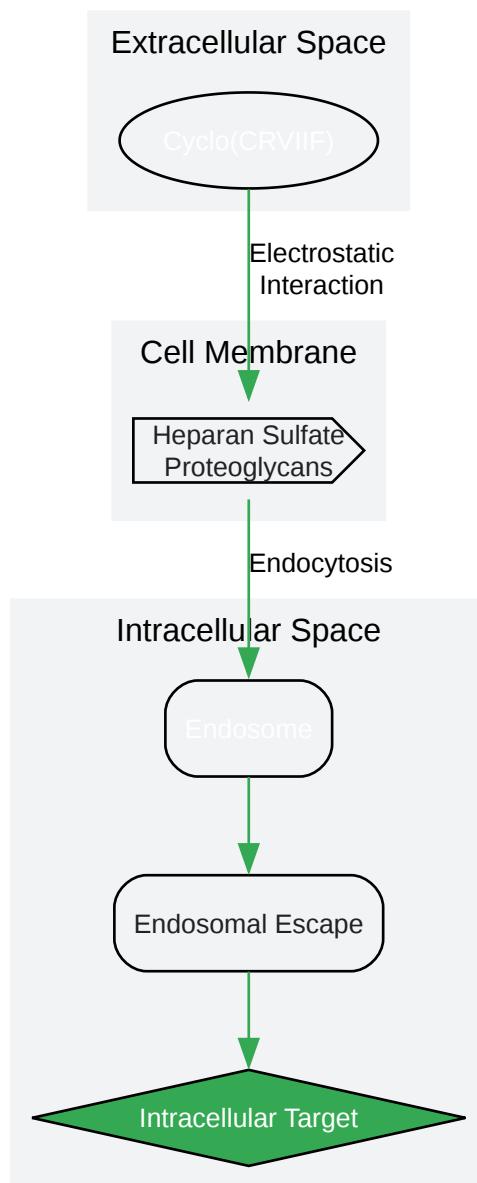
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Caption: Workflow for determining the in vitro plasma stability of **Cyclo(CRVIIIF)**.

Hypothesized Cellular Uptake and Signaling Pathway

Based on the characteristics of arginine-rich cyclic peptides, a potential mechanism for cellular uptake involves endocytosis mediated by interactions with cell surface proteoglycans.

Hypothesized Cellular Uptake of Cyclo(CRVIIF)



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Caption: Proposed mechanism of **Cyclo(CRVIIIF)** cellular uptake via endocytosis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Cyclo(CRVIIIF)**. The presented data, both known and predicted, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. Further experimental validation of the predicted properties is essential to fully characterize this promising cyclic peptide for therapeutic applications. The provided visualizations of experimental workflows and potential biological pathways serve as valuable conceptual tools for ongoing research and development efforts.

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